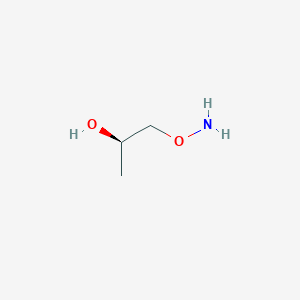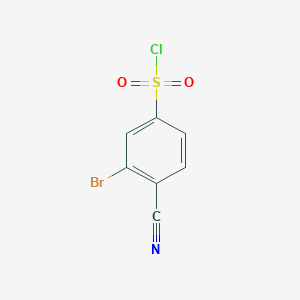
4-(Bromomethyl)-3-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-3-fluorobenzaldehyde (BMFB) is an aromatic aldehyde compound with a wide range of applications in the field of synthetic organic chemistry. It is a versatile and useful reagent for the synthesis of a number of organic compounds, such as pharmaceuticals, dyes, and fragrances. BMFB is also an important intermediate in the synthesis of biologically active compounds, such as antibiotics, insecticides, and other agrochemicals. Additionally, BMFB has been applied in the field of catalysis and photochemistry. In
Wissenschaftliche Forschungsanwendungen
Analytical Development in Active Drug Substance Production
4-(Bromomethyl)-3-fluorobenzaldehyde has been utilized in the production of active drug substances, like API AMG 369. The presence of regioisomer impurities in this compound posed significant challenges in the API synthetic route development. Analytical development using gas chromatography methods was essential for controlling the purity of both the starting material and the final drug substance, given the potential genotoxicity of these impurities (Shen et al., 2016).
Synthesis of Organic Compounds
The synthesis of various organic compounds, such as Methyl 4-Bromo-2-methoxybenzoate, has involved the use of 4-(Bromomethyl)-3-fluorobenzaldehyde. This process typically includes steps like bromination, hydrolysis, cyanidation, and esterification, demonstrating the compound's versatility in organic synthesis (Chen Bing-he, 2008).
Exploration in Chemical Synthesis Techniques
Research has been conducted to improve the synthesis of related compounds, such as 4-fluorobenzaldehyde, through methods like halogen-exchange fluorination reactions. This highlights the broader research interest in optimizing the synthesis techniques of fluorinated benzaldehyde derivatives (Yoshida & Kimura, 1989).
Characterization and Analysis
Studies have been conducted to characterize and analyze similar compounds, like 4-chloro-3-fluorobenzaldehyde, using techniques such as X-ray diffraction, FT-IR, and Raman spectroscopy. This research helps in understanding the conformational isomerism and molecular structure of such compounds, which can be relevant to the study of 4-(Bromomethyl)-3-fluorobenzaldehyde (Parlak et al., 2014).
Development of New Pharmaceuticals
The compound has been used in the development of new pharmaceuticals, such as the synthesis of thiazolidin-4-one derivatives with potential antioxidant activity. This illustrates its role in the creation of new medicinal compounds (El Nezhawy et al., 2009).
Research in Molecular Structure
There have been studies focusing on the molecular structure of related compounds, like 4-fluorobenzaldehyde. These studies, involving methods like gas electron diffraction and microwave spectroscopy, contribute to a deeper understanding of the molecular behavior and properties of such compounds, which could be extrapolated to 4-(Bromomethyl)-3-fluorobenzaldehyde (Samdal et al., 1997).
Wirkmechanismus
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, it’s plausible that the compound could interact with organoboron reagents and palladium catalysts in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 4-(Bromomethyl)-3-fluorobenzaldehyde may participate in two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the bromomethyl group of the compound, resulting in an organopalladium complex . Then, in transmetalation, an organoboron reagent transfers an organic group to this complex . The result is a new carbon–carbon bond between the organic groups of the 4-(Bromomethyl)-3-fluorobenzaldehyde and the organoboron reagent .
Biochemical Pathways
The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it could be involved in synthetic pathways for creating complex organic molecules . These reactions are widely used in organic chemistry for the synthesis of various biologically active compounds .
Result of Action
The primary result of 4-(Bromomethyl)-3-fluorobenzaldehyde’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of complex organic molecules, which may have various biological or pharmacological effects depending on their structure .
Action Environment
The action of 4-(Bromomethyl)-3-fluorobenzaldehyde in Suzuki–Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the presence and concentration of the palladium catalyst and the organoboron reagent, the temperature and pH of the reaction environment, and the solvent used . These factors can affect the efficiency and selectivity of the reaction .
Eigenschaften
IUPAC Name |
4-(bromomethyl)-3-fluorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3,5H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOAOEVJEOBIIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-3-fluorobenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

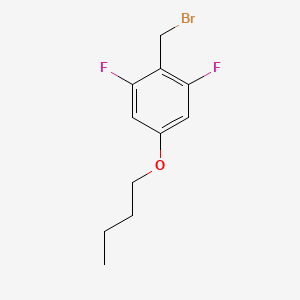

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B1380503.png)
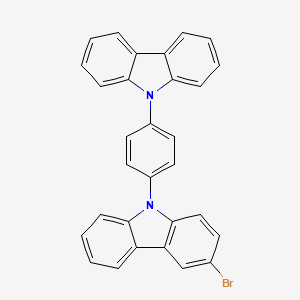

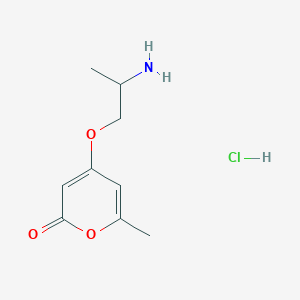
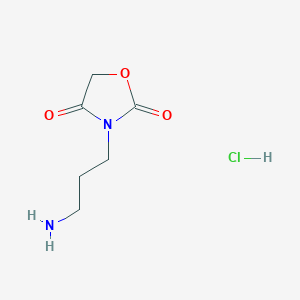



![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
